molecular formula C15H17N3 B2839138 N'-isopropyl-N-phenyl-3-pyridinecarboximidamide CAS No. 338420-67-0

N'-isopropyl-N-phenyl-3-pyridinecarboximidamide

Cat. No.: B2839138
CAS No.: 338420-67-0
M. Wt: 239.322
InChI Key: OWNVDQMMAGVGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-Isopropyl-N-phenyl-3-pyridinecarboximidamide is a chemical compound with the molecular formula C15H17N3 . It has an average mass of 239.316 Da and a monoisotopic mass of 239.142242 Da . This product is not intended for human or veterinary use and is meant for research purposes only.


Molecular Structure Analysis

The molecular structure of N’-Isopropyl-N-phenyl-3-pyridinecarboximidamide is based on its molecular formula, C15H17N3 . Detailed structural analysis would require more specific information such as NMR or X-ray crystallography data, which is not available in the current search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of N’-Isopropyl-N-phenyl-3-pyridinecarboximidamide are not fully detailed in the current search results. For comprehensive analysis, data on properties such as boiling point, melting point, flash point, and density would be required .

Scientific Research Applications

Synthesis and Chemical Reactivity

One study demonstrates the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, using a metal-free oxidative N-N bond formation strategy. This method features high reaction yields and short reaction times, illustrating the compound's role in facilitating novel synthetic pathways in organic chemistry (Zisheng Zheng et al., 2014).

Materials Science and Optoelectronics

In materials science, the compound has been utilized in the design of bipolar host materials for high-efficiency blue, green, and white phosphorescent organic light-emitting diodes (PhOLEDs). By incorporating electron-transporting units based on pyridine derivatives, researchers have significantly improved the optoelectronic parameters, leading to devices with high efficiencies and low-efficiency roll-off (Wei Li et al., 2016).

Photophysical Study of Metalated Complexes

The photophysical properties of novel diimine (N∧N) ligands containing aromatic [2,1-a]pyrrolo[3,2-c]isoquinoline systems have been explored, demonstrating moderate to strong phosphorescence in organic solvents. This study indicates potential applications in developing luminescent materials and understanding the emission characteristics determined by the structure and donor properties of metalating ligands (J. Shakirova et al., 2018).

Ligand Design for Metal Complexes

New ligands such as 1-(4-isopropyl phenyl)-4-(2-pyridyl)-1,2,3-triazole have been synthesized for application in palladium and platinum complexes, highlighting the versatility of pyridine derivatives in coordinating with metal centers to form structures with potential catalytic and industrial applications (David Schweinfurth et al., 2009).

Mechanism of Action

The mechanism of action of N’-Isopropyl-N-phenyl-3-pyridinecarboximidamide is not specified in the current search results. This could be due to the compound being used primarily for research purposes.

Safety and Hazards

The safety and hazards associated with N’-Isopropyl-N-phenyl-3-pyridinecarboximidamide are not specified in the current search results . For a complete safety profile, information on toxicity, environmental impact, handling precautions, and disposal guidelines would be needed.

Properties

IUPAC Name

N-phenyl-N'-propan-2-ylpyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-12(2)17-15(13-7-6-10-16-11-13)18-14-8-4-3-5-9-14/h3-12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNVDQMMAGVGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C1=CN=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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